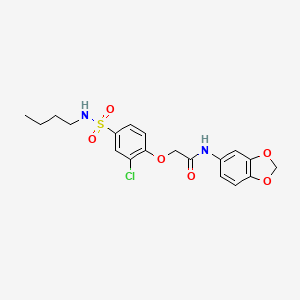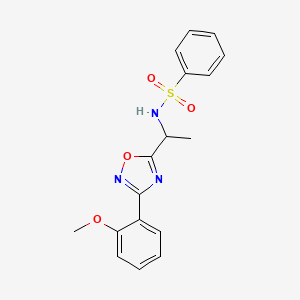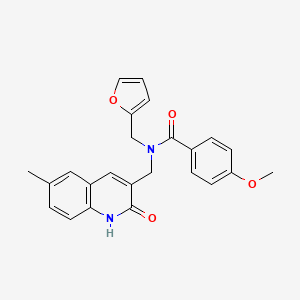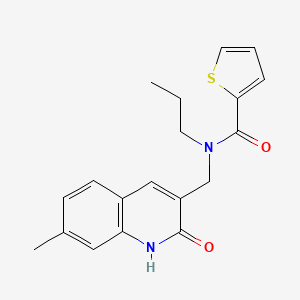
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide, also known as GMX1778, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications in various diseases. This molecule belongs to the class of NAD+ biosynthesis inhibitors and has been shown to have promising effects in preclinical studies.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a critical enzyme involved in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme that plays a critical role in cellular metabolism and energy production. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide reduces the levels of NAD+ in cells, leading to cell death in cancer cells and reducing inflammation in cardiovascular and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The molecule has been shown to induce cell death in cancer cells, reduce inflammation in cardiovascular and neurodegenerative diseases, and improve glucose metabolism in type 2 diabetes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has also been shown to improve the survival and function of neurons in neurodegenerative diseases.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has several advantages and limitations for lab experiments. The molecule has been shown to have high potency and selectivity against NAMPT, making it an ideal tool for studying the NAD+ biosynthesis pathway. However, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the molecule has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide. One potential application is in the treatment of cancer, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of cardiovascular and neurodegenerative diseases, where N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to reduce inflammation and improve neuronal survival and function. Additionally, further studies are needed to optimize the synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide to improve its solubility and half-life.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with propylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. The molecule has been shown to inhibit the NAD+ biosynthesis pathway, which plays a critical role in cellular metabolism and energy production. By inhibiting this pathway, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylthiophene-2-carboxamide has been shown to induce cell death in cancer cells and reduce inflammation in cardiovascular and neurodegenerative diseases.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-8-21(19(23)17-5-4-9-24-17)12-15-11-14-7-6-13(2)10-16(14)20-18(15)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIDAXVBHPOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

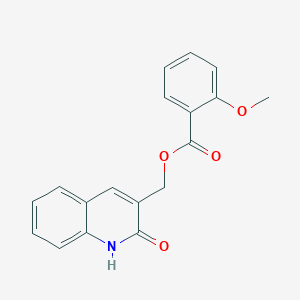
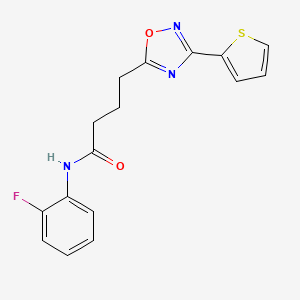
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
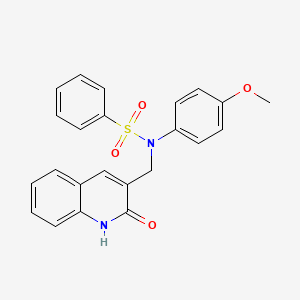
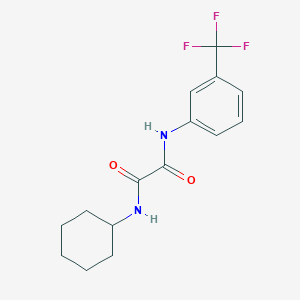
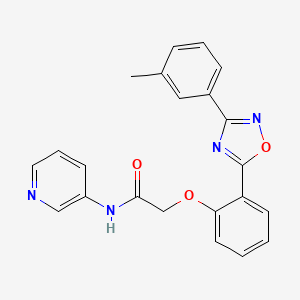
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

